molecular formula C17H17N3O3S B11159405 N~2~-{4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1-benzofuran-2-carboxamide

N~2~-{4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1-benzofuran-2-carboxamide

Cat. No.: B11159405
M. Wt: 343.4 g/mol
InChI Key: CAMRDLSRTOBBTC-UHFFFAOYSA-N
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Description

N~2~-{4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a thiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and thiazole intermediates. One common method involves the reaction of 4-methyl-1,3-thiazole-2-amine with a suitable benzofuran derivative under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N~2~-{4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N~2~-{4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-{4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole moiety can bind to active sites of enzymes, inhibiting their activity, while the benzofuran core can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-{4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core and a thiazole moiety, which imparts distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C17H17N3O3S/c1-11-10-24-17(19-11)20-15(21)7-4-8-18-16(22)14-9-12-5-2-3-6-13(12)23-14/h2-3,5-6,9-10H,4,7-8H2,1H3,(H,18,22)(H,19,20,21)

InChI Key

CAMRDLSRTOBBTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCCNC(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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